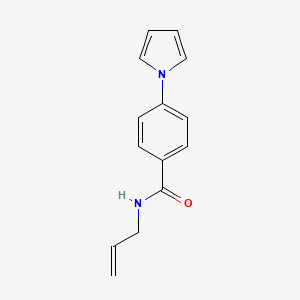
N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide” is a chemical compound with the molecular formula C14H14N2O . It is a heterocyclic compound that includes a pyrrole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran . Another study reported the preparation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N0-(2-(substituted)acetyl) benzohydrazides via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl for-mamide .
Scientific Research Applications
Anticancer Activity
N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide and its derivatives have been investigated for their anticancer activities. Studies have shown that some derivatives exhibit significant cytotoxic effects on various cancer cell lines, including breast, ovarian, colon, skin, prostate, neuroblastoma, and pancreatic cancer cells. Notably, derivatives like N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide and N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide demonstrated potent inhibitory effects on cell growth (Dyson et al., 2014).
Synthetic Chemistry and Molecular Modification
The compound has been a focus in synthetic chemistry for the development of new molecules with potential biological activity. Research includes electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides, leading to the synthesis of various heterocyclic compounds (Bondarenko et al., 2015). Additionally, its analogs have been used in the synthesis of complex compounds like N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, with potential as non-peptide CCR5 antagonists (Bi, 2014).
Applications in Liquid Crystal Technology
In the field of materials science, derivatives of this compound have been explored for their application in liquid crystal technology. These studies have involved the synthesis and characterization of novel liquid crystalline compounds, contributing to the advancement of materials with specific thermal and optical properties (Qingjun, 2007).
Biochemical and Cellular Research
This compound has also been studied for its biochemical interactions and effects on cellular processes. For instance, a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. This highlights its potential role in biotechnological applications and pharmaceutical manufacturing (Aki et al., 2021).
Mechanism of Action
Target of Action
N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide is a complex compound with potential biological activity. It’s worth noting that compounds with a similar pyrrole ring structure have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were found to inhibit enoyl ACP reductase and DHFR enzymes . These enzymes are critical in bacterial fatty acid synthesis and folate metabolism, respectively .
Biochemical Pathways
Based on the aforementioned similar compounds, it can be inferred that it may affect the fatty acid synthesis and folate metabolism pathways .
Result of Action
Similar compounds have shown strong antibacterial and antitubercular properties . This suggests that this compound could potentially have similar effects.
Properties
IUPAC Name |
N-prop-2-enyl-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-9-15-14(17)12-5-7-13(8-6-12)16-10-3-4-11-16/h2-8,10-11H,1,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPBFJRYSVALGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
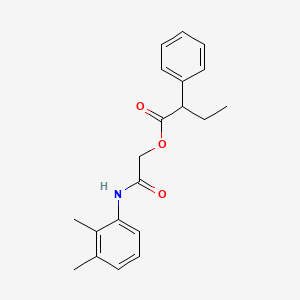
![5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2434323.png)
![3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2434324.png)

![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate](/img/structure/B2434329.png)
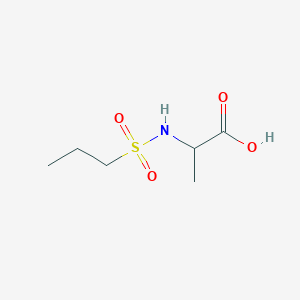

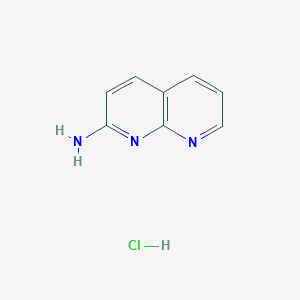
![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2434335.png)
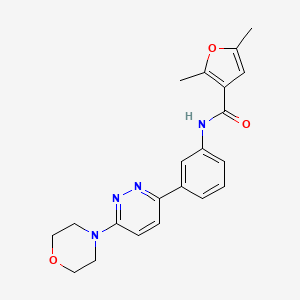
![Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2434337.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2434342.png)
![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)
